5-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE
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Overview
Description
5-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxy group, a phenylcarbonyl hydrazinylidene moiety, and a methylbenzoate group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE typically involves the reaction of 2-methoxy-5-formylphenyl 4-methylbenzoate with phenylhydrazine under specific conditions. The reaction is carried out in the presence of a catalyst, such as acetic acid, and requires careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would involve similar reaction conditions with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
5-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenylcarbonyl hydrazinylidene moiety can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The phenylcarbonyl hydrazinylidene moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-(methoxycarbonyl)phenylboronic acid
- 2-methoxy-5-(1-propenyl)phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
5-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and potential biological activity. This makes it a valuable compound for research in various scientific fields.
Properties
Molecular Formula |
C23H20N2O4 |
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Molecular Weight |
388.4g/mol |
IUPAC Name |
[5-[(E)-(benzoylhydrazinylidene)methyl]-2-methoxyphenyl] 4-methylbenzoate |
InChI |
InChI=1S/C23H20N2O4/c1-16-8-11-19(12-9-16)23(27)29-21-14-17(10-13-20(21)28-2)15-24-25-22(26)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,25,26)/b24-15+ |
InChI Key |
AUDDJRGUZGYDOA-BUVRLJJBSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=NNC(=O)C3=CC=CC=C3)OC |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)/C=N/NC(=O)C3=CC=CC=C3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=NNC(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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